![molecular formula C15H19N5 B2950514 3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone CAS No. 51924-81-3](/img/structure/B2950514.png)
3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone
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Overview
Description
“3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone” is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.34 . It is part of a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .
Synthesis Analysis
The synthesis of this compound involves computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60μM were found .Scientific Research Applications
Antiviral Research
SARS-CoV-2 Mpro Inhibition: A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones has been designed. This compound has shown potential in virtual screening and molecular dynamics simulation, leading to the synthesis and evaluation of new inhibitors . The research indicates that compounds based on this scaffold could be optimized for better efficacy against viral proteases.
Pain Management
Opioid Receptor Agonism: The compound has been investigated for its role as an opioid receptor agonist with less accompanying gastrointestinal dysfunction than morphine . This suggests its potential application in developing new pain management therapies that could offer relief without some of the common side effects associated with opioids.
Medicinal Chemistry
Synthesis of Derivatives: The compound serves as a scaffold for the synthesis of various derivatives. A green protocol for the chemoselective synthesis of indole derivatives has been developed, indicating the compound’s versatility in medicinal chemistry applications .
Cancer Research
Cytotoxic Effect Evaluation: Derivatives of the compound have been assessed for their cytotoxic effects on cancer cell lines, such as MCF-7 and MDA-MB-231 . This research application is crucial for discovering new cancer therapies and understanding the compound’s role in cancer treatment.
Computational Chemistry
Molecular Docking and Dynamics: The compound’s applications extend to computational chemistry, where it is used in molecular docking and dynamics studies to predict interactions with biological targets . This is essential for drug discovery and understanding the molecular basis of diseases.
Pharmacology
Receptor Binding Affinity: Studies have shown that the compound has significant binding affinity to various opioid receptors, which is important for the development of drugs with targeted effects in pharmacology .
Biochemistry
Protein-Ligand Interaction: The compound’s interaction with proteins, such as viral proteases, is studied to understand the biochemical pathways and mechanisms of action . This knowledge is vital for designing drugs that can effectively modulate these interactions.
Drug Development
Hit Optimization: The compound’s role in hit optimization for drug development is noteworthy. Researchers discuss the structure-activity relationship (SAR) and further possibilities for optimizing hits in the context of drug development .
Mechanism of Action
Target of Action
The primary target of the compound “3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone” is the SARS-CoV-2 main protease (Mpro) . Mpro plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development .
Mode of Action
The compound interacts with Mpro through a process that involves molecular docking . This interaction inhibits the activity of Mpro, thereby preventing the virus from replicating within the host .
Biochemical Pathways
The inhibition of Mpro affects the viral replication pathways of SARS-CoV-2 . By blocking these pathways, the compound prevents the virus from proliferating and causing further infection .
Pharmacokinetics
The binding affinity of this compound to Mpro was found to be significant, suggesting a high level of bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of SARS-CoV-2 replication . This can potentially reduce the severity of COVID-19 in infected individuals .
properties
IUPAC Name |
4-hydrazinylidene-6,6-dimethyl-N-phenyl-5,7-dihydro-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRIAIBOIPGYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone |
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